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molecular formula C5H3ClN2O3 B1603677 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride CAS No. 3346-64-3

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride

Cat. No. B1603677
M. Wt: 174.54 g/mol
InChI Key: LEHYZRWBQXWKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236952B2

Procedure details

In a dry 2-necked, round bottomed flask, equipped with a magnetic stirrer and fixed with a separatory funnel, containing 13.13 ml (180 mmol) of thionyl chloride, and a water condenser, is placed 15.61 g (100 mmol) of orotic acid. Addition of the thionyl chloride is completed with heating to about 55° C. over the course of about 45 minutes. When addition of the thionyl chloride is complete the mixture is heated and stirred for an additional 45 minutes. The water condenser is then replaced with a distillation side arm condenser and the crude mixture is distilled. The crude distillate in the receiving flask is then fractionally distilled to obtain the acyl chloride, 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride (orotoyl chloride). This acyl chloride, 6.11 g (35 mmol), is put into a dry separatory funnel and combined with 50 mL of dry DCM for use in the next step of the reaction.
Quantity
13.13 mL
Type
reactant
Reaction Step One
Quantity
15.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([OH:15])(=O)[C:6]1[NH:13][C:11](=[O:12])[NH:10][C:8](=[O:9])[CH:7]=1>O>[O:12]=[C:11]1[NH:13][C:6]([C:5]([Cl:3])=[O:15])=[CH:7][C:8](=[O:9])[NH:10]1

Inputs

Step One
Name
Quantity
13.13 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
15.61 g
Type
reactant
Smiles
C(C1=CC(=O)NC(=O)N1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry 2-necked, round bottomed flask, equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
fixed with a separatory funnel
TEMPERATURE
Type
TEMPERATURE
Details
is heated
DISTILLATION
Type
DISTILLATION
Details
the crude mixture is distilled
DISTILLATION
Type
DISTILLATION
Details
The crude distillate in the receiving flask is then fractionally distilled

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C1NC(C=C(N1)C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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